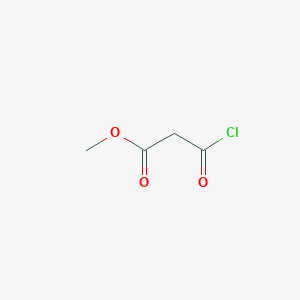
methyl 3-chloro-3-oxopropanoate
Cat. No. B057725
M. Wt: 136.53 g/mol
InChI Key: UTBCRHAMJFMIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101800B2
Procedure details


2-Amino-5-methanesulfonylamino-benzenesulfonamide (prepared as described in Example 1d, 1.70 kg, 6.40 mol) was dissolved in tetrahydrofuran (35 L), and was then cooled to 0° C. Methyl 3-chloro-3-oxopropionate (792 mL, 7.40 mol) was added slowly, and the resulting mixture was then allowed to warm to 23° C. and stirred for 2 days. The solvent was removed in vacuo, and the residue was then diluted with water (4 L) and saturated aqueous sodium bicarbonate solution (2 L). The resulting solid was filtered, and was then washed with water (5 L). The solid was suspended in hot methanol (15 mL/g), and was then cooled to 23° C. and filtered to afford the desired product, N-(4-methanesulfonylamino-2-sulfamoyl-phenyl)-malonamic acid methyl ester (1.68 kg, 4.61 mol, 72%), as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ: 3.02 (3H, s), 3.60 (2H, s), 3.66 (3H, s), 7.38 (1H, dd, J1=2.3 Hz, J2=8.6 Hz), 7.53 (2H, bs), 7.73 (1H, d, J=2.4 Hz), 7.83 (1H, d, J=8.7 Hz), 9.43 (1H, s), 9.99 (1H, s).
Quantity
1.7 kg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][S:9]([CH3:12])(=[O:11])=[O:10])=[CH:4][C:3]=1[S:13]([NH2:16])(=[O:15])=[O:14].Cl[C:18](=[O:24])[CH2:19][C:20]([O:22][CH3:23])=[O:21]>O1CCCC1>[CH3:23][O:22][C:20](=[O:21])[CH2:19][C:18]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][S:9]([CH3:12])(=[O:10])=[O:11])=[CH:4][C:3]=1[S:13](=[O:14])(=[O:15])[NH2:16])=[O:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.7 kg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)NS(=O)(=O)C)S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
35 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
792 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(CC(=O)OC)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 23° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was then diluted with water (4 L) and saturated aqueous sodium bicarbonate solution (2 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
was then washed with water (5 L)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then cooled to 23° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C)S(N)(=O)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.61 mol | |
| AMOUNT: MASS | 1.68 kg | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
